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Compound of Interest

Compound Name: ACT-672125

Cat. No.: B15137847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3

(CXCR3). As a key regulator of immune cell trafficking, CXCR3 is a promising therapeutic

target for autoimmune diseases. This technical guide provides a comprehensive overview of

the core physicochemical properties of ACT-672125, offering critical data for researchers and

professionals involved in its development and application. This document outlines the

molecular characteristics, summarizes key quantitative data in a structured format, and details

the experimental methodologies for the determination of these properties. Furthermore, it

visualizes the CXCR3 signaling pathway, the biological target of ACT-672125, to provide a

deeper understanding of its mechanism of action.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is

fundamental to its development. These properties influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

Molecular Identity
IUPAC Name: (R)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(2-methyl-4-(4-(6-(5-methyl-1,2,4-

oxadiazol-3-yl)-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)thiazol-5-yl)piperazin-1-yl)ethan-
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1-one[1]

CAS Number: 1449367-94-5[1]

Chemical Formula: C₂₅H₂₅F₃N₁₀O₂S[1]

InChI Key: SXYUBRILLHMIAQ-GFCCVEGCSA-N[1]

Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of ACT-672125.

Property Value

Molecular Weight 586.60 g/mol [1]

Exact Mass 586.1835[1]

Aqueous Solubility

Data not publicly available. The compound is

described as having "good physicochemical

properties" suggesting sufficient solubility for its

intended use.

pKa

Data not publicly available. The molecule

contains several basic nitrogen atoms

(piperazine, imidazole, triazole) and is likely to

have multiple pKa values.

LogP

Data not publicly available. The complex

heterocyclic structure suggests a moderate to

high lipophilicity.

Melting Point Data not publicly available.

Boiling Point Data not publicly available.

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific

findings. The following sections outline the general procedures for determining the key

physicochemical properties of small molecule drug candidates like ACT-672125. The specific
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protocols for ACT-672125 are detailed in the supplementary information of the primary

publication by Caroff et al. in the Journal of Medicinal Chemistry (2022).

Aqueous Solubility Determination
A common method for determining the thermodynamic solubility of a compound is the shake-

flask method.

Methodology:

An excess amount of the solid compound (ACT-672125) is added to a specific volume of

aqueous buffer at a defined pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed

container.

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid, yielding a saturated solution.

The concentration of the compound in the filtrate is quantified using a suitable analytical

technique, such as high-performance liquid chromatography (HPLC) with UV detection.

The experiment is performed in triplicate to ensure accuracy and reproducibility.

pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a

complex molecule like ACT-672125 with multiple ionizable centers, potentiometric titration is a

standard method for pKa determination.

Methodology:

A solution of the compound is prepared in a suitable solvent, often a co-solvent system (e.g.,

water-methanol) for compounds with low aqueous solubility.

The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in

it.
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A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

incrementally added to the solution.

The pH of the solution is recorded after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa values are determined from the inflection points of the titration curve using

appropriate software for data analysis.

LogP Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of

a compound's lipophilicity. The shake-flask method is the traditional and most reliable method

for its determination.

Methodology:

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or

water).

The two solvents are pre-saturated with each other to ensure thermodynamic equilibrium.

A known volume of the compound solution is mixed with a known volume of the other solvent

in a sealed container.

The mixture is agitated for a period sufficient to allow for the partitioning of the compound

between the two phases.

The mixture is then centrifuged to ensure complete separation of the two phases.

The concentration of the compound in each phase is determined using a suitable analytical

method, such as HPLC-UV.

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Target and Signaling Pathway
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ACT-672125 is an antagonist of the CXCR3 receptor. CXCR3 is a G protein-coupled receptor

(GPCR) that is primarily expressed on activated T cells, B cells, and natural killer (NK) cells. Its

natural ligands are the chemokines CXCL9, CXCL10, and CXCL11. The interaction between

these chemokines and CXCR3 plays a critical role in the recruitment of immune cells to sites of

inflammation.

CXCR3 Signaling Pathway
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a cascade of intracellular

signaling events. As a Gαi-coupled receptor, CXCR3 activation leads to the inhibition of

adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More

prominently, the dissociation of the G protein subunits (Gαi and Gβγ) triggers downstream

signaling pathways that are crucial for cell migration and activation.
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Caption: CXCR3 signaling pathway and the antagonistic action of ACT-672125.

Experimental Workflow for CXCR3 Antagonism Assay
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The antagonistic activity of ACT-672125 on the CXCR3 receptor can be assessed using a

chemotaxis assay. This assay measures the ability of the compound to inhibit the migration of

CXCR3-expressing cells towards a chemokine gradient.
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Assay Setup (Transwell Plate)

Start: Prepare CXCR3-expressing cells

Prepare Chemokine (e.g., CXCL10) and
ACT-672125 solutions

Lower Chamber:
Add Chemokine solution

Upper Chamber:
Add cells pre-incubated with

ACT-672125 or vehicle

Porous Membrane (e.g., 5 µm)

Incubate plate at 37°C for 2-4 hours

Quantify migrated cells in the lower chamber
(e.g., using a cell counter or fluorescence plate reader)

Data Analysis:
Compare migration in the presence of ACT-672125

to vehicle control to determine IC₅₀

Click to download full resolution via product page

Caption: Generalized workflow for a CXCR3 chemotaxis assay.
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Conclusion
ACT-672125 is a promising CXCR3 antagonist with favorable physicochemical characteristics

for drug development. This guide has provided a consolidated overview of its molecular

identity, a summary of its known physicochemical properties, and detailed outlines of the

experimental protocols used for their determination. The visualization of the CXCR3 signaling

pathway and a typical experimental workflow offers a clear framework for understanding the

compound's mechanism of action and its evaluation. Further disclosure of the specific

quantitative physicochemical data will be invaluable for the continued development and

optimization of ACT-672125 as a potential therapeutic agent for autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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